Tert-butyl cyclohexanecarboxylate
Overview
Description
Tert-butyl cyclohexanecarboxylate is a chemical compound with the molecular formula C11H20O2 . It’s also known as Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester .
Synthesis Analysis
This compound could be produced through specific synthetic routes. A common method involves using a round-bottomed flask equipped with a magnetic stirring bar . More detailed synthesis methods and conditions can be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 184.275 Da, and the monoisotopic mass is 184.146332 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary based on the conditions and reagents used . For example, it can participate in oxidation reactions . More detailed information about its chemical reactions can be found in the referenced papers .Scientific Research Applications
Fluorescent Sensory Materials
Tert-butyl cyclohexanecarboxylate derivatives can be used to create fluorescent sensory materials. The study by Sun et al. (2015) demonstrated that tert-butyl moieties in carbazole derivatives are crucial for forming organogels, which can be used as fluorescent sensory materials to detect various acid vapors with high performance due to efficient exciton migration in nanofibers formed by these gels Sun et al., 2015.
Chemical Synthesis
This compound plays a role in chemical synthesis. Keess and Oestreich (2017) found that cyclohexa-1,4-dienes with a tert-butyl group can function as isobutane equivalents in certain chemical reactions, providing a new method for incorporating tertiary alkyl groups into carbon frameworks Keess & Oestreich, 2017.
Medicinal Chemistry
In medicinal chemistry, tert-butyl groups, including this compound, are commonly used. Westphal et al. (2015) evaluated tert-butyl isosteres, documenting their effects on the physicochemical and pharmacokinetic properties of drug analogues Westphal et al., 2015.
Catalysis and Reactions
The compound is also relevant in catalysis and various chemical reactions. Häner, Maetzke, and Seebach (1986) investigated the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, contributing to the understanding of their role in synthetic organic chemistry Häner, Maetzke, & Seebach, 1986.
Molecular Interactions and Inhibition
Furthermore, Houlihan et al. (2000) explored the role of tert-butyl carboxylate, including this compound, in molecular interactions and dissolution inhibition in poly(norbornene-alt-maleic anhydride)-based resins. This study contributes to the understanding of how these compounds affect dissolution processes Houlihan et al., 2000.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl cyclohexanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWVWNFVSGLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473485 | |
Record name | cyclohexanecarboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-05-6 | |
Record name | cyclohexanecarboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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